6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12(9-2-4-17-7-9)15-3-1-11-10(6-15)5-13-8-14-11/h2,4-5,7-8H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESMZWDKBTXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrido[4,3-d]pyrimidine precursors. One common method includes the use of formic acid as a cyclization agent . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as reagents for cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the pyrido[4,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. For instance, a study evaluated compounds similar to 6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine against breast cancer (MCF7), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. The results indicated that certain derivatives displayed IC50 values in the low micromolar range (e.g., IC50 = 10.8 µM for HSC3) suggesting potent anticancer activity .
- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest. Specifically, compounds derived from this scaffold have been shown to induce G2 phase arrest in cancer cells, thereby inhibiting their proliferation .
- Molecular Docking Studies : In silico evaluations have provided insights into the binding interactions between these compounds and target proteins such as Hsp90. These studies suggest that the thiophene and pyrimidine components play critical roles in enhancing binding affinity and specificity towards cancer-related targets .
Other Biological Activities
Beyond anticancer effects, this compound has been investigated for additional biological activities:
- Antimicrobial Properties : Some derivatives have shown promising results against various bacterial strains. The presence of the thiophene ring is thought to contribute to enhanced antimicrobial activity due to its electron-rich nature .
- Anti-inflammatory Effects : Compounds within this class have also been evaluated for their anti-inflammatory properties. Preliminary studies indicate potential inhibition of pro-inflammatory cytokines in vitro .
Case Study 1: Anticancer Evaluation
A comprehensive study synthesized several derivatives of this compound and evaluated their anticancer properties using MTT assays. The results indicated that specific modifications on the thiophene ring significantly enhanced cytotoxicity against MCF7 cells compared to standard chemotherapeutic agents like cisplatin .
Case Study 2: Molecular Docking Analysis
Another research effort utilized molecular docking techniques to assess the binding affinities of synthesized compounds against Hsp90. The analysis revealed that certain substitutions on the pyrido[4,3-d]pyrimidine scaffold improved interaction with the target protein, suggesting avenues for further drug development focused on targeted cancer therapies .
Mechanism of Action
The mechanism of action of 6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido[4,3-d]pyrimidine Core
Compound A : 6-[4-(Thiophen-3-yl)benzoyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (BI69688)
- Molecular Formula : C₁₈H₁₅N₃OS
- Key Features : Incorporates a benzoyl linker between the pyrido-pyrimidine core and thiophene-3-yl group.
- Comparison : The benzoyl spacer increases molecular weight (321.40 vs. ~230–330 for other analogs) and may enhance lipophilicity (predicted logP ~3.5). This structural difference could influence bioavailability compared to the target compound’s direct thiophene-3-carbonyl linkage .
Compound B : 6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- Molecular Formula : C₁₅H₁₃ClF₃N₃
- Key Features : Contains a benzyl group, chloro substituent, and trifluoromethyl group.
- The absence of a thiophene moiety reduces aromatic interactions but increases steric bulk .
Compound C : 4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- Molecular Formula : C₉H₁₃N₃O
- Key Features : Ethoxy group at the 4-position instead of thiophene-3-carbonyl.
- Lower molecular weight (179.22) suggests improved solubility but reduced target affinity compared to the target compound .
Positional Isomerism and Thiophene Substitution
Compound D : 2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one (13a)
- Molecular Formula : C₁₄H₁₃N₃OS
- Key Features: Thiophene-2-yl substituent with an imino group.
- Comparison: The 2-position thiophene substitution may lead to steric hindrance differences compared to the 3-position in the target compound.
Fused-Ring Modifications
Compound E : Thiazolo[3,2-a]pyrido[4,3-d]pyrimidine (8)
- Key Features : Fused thiazole ring system.
- However, reduced solubility may limit bioavailability compared to the target compound .
Functional Group Impact on Drug-Like Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~280–320 (est.) | 321.40 | 327.73 | 179.22 |
| logP (Predicted) | ~2.8–3.2 | ~3.5 | ~3.5 | ~1.2 |
| Key Substituents | Thiophene-3-carbonyl | Benzoyl-thiophene | Benzyl/CF₃ | Ethoxy |
| Aromatic Interactions | High (thiophene) | Moderate | Low | None |
| Solubility | Moderate | Low | Low | High |
Biological Activity
The compound 6-(thiophene-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a fused heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data in a structured format.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 224.27 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Several studies have investigated the potential of pyrido[4,3-d]pyrimidine derivatives as anticancer agents. For instance, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : The inhibition of specific enzymes such as kinases and proteases has been reported for similar pyrido[4,3-d]pyrimidines. This suggests potential applications in treating diseases where these enzymes play a critical role.
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
-
Enzyme Inhibition Studies :
- Inhibitory assays revealed that this compound and its analogs effectively inhibited the activity of specific kinases involved in cancer signaling pathways. This inhibition was measured using biochemical assays that quantified enzyme activity in the presence of varying concentrations of the compound .
Table 1: Biological Activities of Pyrido[4,3-d]pyrimidine Derivatives
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(thiophene-3-carbonyl)-pyrido[4,3-d]pyrimidine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling thiophene-3-carbonyl chloride with pyrido[4,3-d]pyrimidine precursors under anhydrous conditions. For example, refluxing in dichloromethane with a base like triethylamine (TEA) facilitates nucleophilic acyl substitution . Solvent polarity and temperature critically impact regioselectivity; polar aprotic solvents (e.g., DMF) may enhance reaction rates but risk byproduct formation . Yield optimization often requires iterative adjustment of stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing the thiophene-pyrido[4,3-d]pyrimidine scaffold?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming regiochemistry. The thiophene carbonyl group typically appears as a downfield singlet (~δ 165-170 ppm in ¹³C), while pyrido[4,3-d]pyrimidine protons show distinct splitting patterns (e.g., H-2 and H-4 as doublets) .
- HRMS : Essential for verifying molecular ion peaks (e.g., [M+H]+ with <2 ppm error) and detecting trace impurities .
- IR : Confirms carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and absence of unreacted amine groups (N-H stretches) .
Q. How can researchers validate the purity of this compound for in vitro assays?
- Methodological Answer :
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve peaks. Purity >95% is standard for biological testing .
- Elemental Analysis : Combustion analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For kinase inhibition studies:
- Dose-Response Curves : Use ≥10 concentrations (0.1 nM–100 µM) to calculate IC₅₀ values. Replicate assays in ≥3 independent experiments .
- Counter-Screens : Test against related kinases (e.g., MEK1 vs. MEK2) to confirm selectivity .
- Structural Validation : Cross-reference activity with X-ray crystallography or molecular docking to correlate substituent effects (e.g., thiophene vs. phenyl groups) .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., thiophene oxidation). Replace labile groups (e.g., methyl with trifluoromethyl) to block CYP450-mediated degradation .
- MD Simulations : Assess binding mode stability in target proteins (e.g., BRAF kinase) over 100-ns trajectories. High RMSD fluctuations may indicate poor target engagement .
Q. What experimental approaches mitigate challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Reduces exothermic risks in acylations by maintaining precise temperature control .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) improve reproducibility at multi-gram scales .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dimerization products) during process optimization .
Data Contradictions and Validation
- Stereochemical Ambiguity : Some synthetic routes (e.g., cyclocondensation) may produce undefined stereocenters. Resolution via chiral HPLC or asymmetric catalysis (e.g., BINAP ligands) is recommended .
- Biological Replication Failures : If activity discrepancies persist, validate compound integrity in biological matrices (e.g., plasma stability assays) to exclude degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
